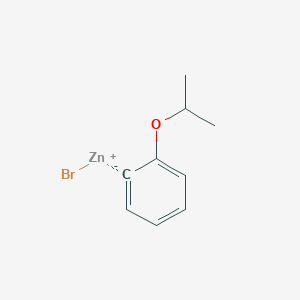
(2-Isopropoxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Isopropoxyphenyl)Zinc bromide is an organozinc compound with the molecular formula C9H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is known for its reactivity and versatility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
(2-Isopropoxyphenyl)Zinc bromide can be synthesized through the reaction of 2-isopropoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the use of a catalyst, such as palladium or nickel, to facilitate the formation of the organozinc compound. The general reaction scheme is as follows:
2-Isopropoxyphenyl bromide+Zn→(2-Isopropoxyphenyl)Zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2-Isopropoxyphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: It can be reduced to yield hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or functional groups through transmetalation reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. Typical reaction conditions involve the use of solvents like THF, and catalysts such as palladium or nickel complexes. The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or substituted aromatic rings.
科学研究应用
(2-Isopropoxyphenyl)Zinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, such as peptides and nucleotides, for various biochemical studies.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of (2-Isopropoxyphenyl)Zinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the isopropoxy group.
(2-Methoxyphenyl)Zinc bromide: Similar but with a methoxy group instead of an isopropoxy group.
(2-Ethoxyphenyl)Zinc bromide: Similar but with an ethoxy group instead of an isopropoxy group.
Uniqueness
(2-Isopropoxyphenyl)Zinc bromide is unique due to the presence of the isopropoxy group, which can influence its reactivity and selectivity in chemical reactions. This functional group can provide steric and electronic effects that differentiate it from other similar compounds.
属性
分子式 |
C9H11BrOZn |
|---|---|
分子量 |
280.5 g/mol |
IUPAC 名称 |
bromozinc(1+);propan-2-yloxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h3-6,8H,1-2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ALJLLOMGWIUPCC-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=CC=CC=[C-]1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


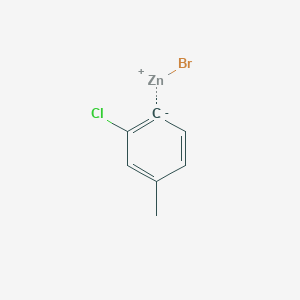
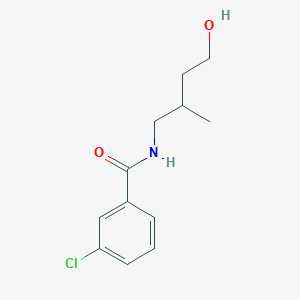
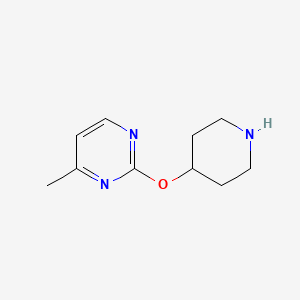

![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
![(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazole](/img/structure/B14884050.png)
![4-(chloromethyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14884051.png)
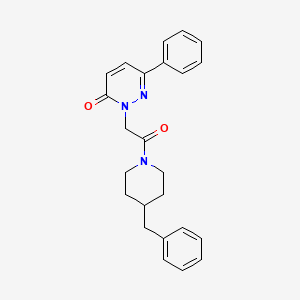
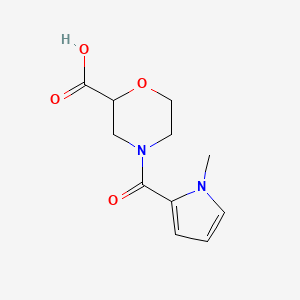


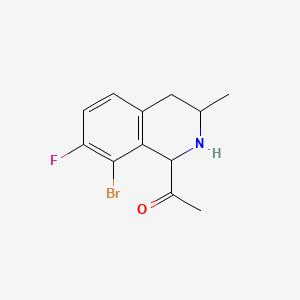
![3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14884098.png)
